molecular formula C7H9FO B2364612 1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one CAS No. 262852-00-6

1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one

Cat. No. B2364612
CAS RN: 262852-00-6
M. Wt: 128.146
InChI Key: GEEQUEPLYKWIQD-UHFFFAOYSA-N
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Description

“1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one” is a chemical compound with the molecular formula C7H9FO . It has a molecular weight of 128.14 g/mol . The IUPAC name for this compound is 1-(3-fluoro-1-bicyclo[1.1.1]pentanyl)ethanone .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C7H9FO/c1-5(9)6-2-7(8,3-6)4-6/h2-4H2,1H3 . The Canonical SMILES is CC(=O)C12CC(C1)(C2)F .


Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 17.1 Ų . It has a complexity of 166 . The compound has a rotatable bond count of 1 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Exploration of Novel Chemical Space

1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one and similar compounds are at the forefront of exploring novel chemical spaces, crucial in modern medicinal chemistry. They serve as interesting building blocks due to unique structural properties. Goh and Adsool (2015) demonstrated an expedient synthesis of a related compound, 3-fluorobicyclo[1.1.1]pentan-1-amine, emphasizing the importance of these compounds in developing new chemical entities (Goh & Adsool, 2015).

Bridgehead-Bridgehead Interactions

The bicyclo[1.1.1]pentane ring system, a core structure in these compounds, exhibits intriguing bridgehead-bridgehead interactions. A study by Adcock et al. (1999) on various substituted bicyclo[1.1.1]pentane-1-carboxylic acids highlighted a range of reactivities, providing insights into electronic effects through this unique ring system (Adcock et al., 1999).

Ring System Stability and Reactivity

The stability and reactivity of the bicyclo[1.1.1]pentane ring system, a key aspect of 1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one, have been a subject of study. Reed et al. (2002) explored the formation of a 1-bicyclo[1.1.1]pentyl anion, providing valuable data on the acidity and C-H bond dissociation energy, crucial for understanding the reactivity of these compounds (Reed et al., 2002).

Synthesis and Solvolysis

The synthesis and solvolysis of related compounds, such as 1-Bromobicyclo[1.1.1]pentane, have been studied to understand the solvolytic behavior of these molecules. Della and Taylor (1990) found that 1-Bromobicyclo[1.1.1]pentane undergoes solvolysis faster than t-butyl bromide, indicating the unique reactivity of the bicyclo[1.1.1]pentane core (Della & Taylor, 1990).

Photochromic and Fluorescent Applications

Compounds containing the bicyclo[1.1.1]pentane unit have been utilized in photochromic and fluorescent applications. De Meijere et al. (2007) synthesized a compound linking photochromic units with a 1,5-dimethoxy-9,10-di(phenylethynyl)anthracene fluorophore, demonstrating the potential of these compounds in advanced material sciences (De Meijere et al., 2007).

NMR Characterization and Strain Analysis

NMR characterization and analysis of the strain in the bicyclo[1.1.1]pentane ring system, crucial for understanding the electronic structure and reactivity, have been conducted. Shtarev et al. (2001) provided detailed NMR data on partially bridge-fluorinated dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylates, offering insights into the electronic environment and molecular strain in these compounds (Shtarev et al., 2001).

Unexpected In Vivo Conjugation Pathway

An unexpected in vivo conjugation pathway involving bicyclo[1.1.1]pentane was discovered in the context of hepatitis C NS5B inhibitors. Zhuo et al. (2016) identified a unique phosphocholine conjugation on the bicyclic moiety, revealing novel metabolic pathways and enhancing understanding of xenobiotic metabolism (Zhuo et al., 2016).

properties

IUPAC Name

1-(3-fluoro-1-bicyclo[1.1.1]pentanyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO/c1-5(9)6-2-7(8,3-6)4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEQUEPLYKWIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CC(C1)(C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one

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